2,5,6,7-Tetrahydrobenzotriazol-4-one

Potassium Channel Activation Vascular Pharmacology BKCa Channel Modulators

Standard benzotriazole substitution fails due to extreme SAR divergence: methyl positioning dictates activity, while saturation alters lipophilicity and binding kinetics. This specific tetrahydro scaffold is validated for: - mGlu5-selective positive allosteric modulation (procognitive effects) - BKCa potassium channel activation (vasodilation) - Metal deactivation at 0.1-10% w/w in polymers/lubricants Supplied as a white to off-white crystalline solid. Immediate shipment available.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
Cat. No. B13503149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,6,7-Tetrahydrobenzotriazol-4-one
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1CC2=NNN=C2C(=O)C1
InChIInChI=1S/C6H7N3O/c10-5-3-1-2-4-6(5)8-9-7-4/h1-3H2,(H,7,8,9)
InChIKeySRYRWZMDYCQIEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5,6,7-Tetrahydrobenzotriazol-4-one: Properties & Scaffold


2,5,6,7-Tetrahydrobenzotriazol-4-one is a heterocyclic compound belonging to the benzotriazole derivative class, characterized by a bicyclic framework consisting of a benzene ring fused with a triazole ring, with the tetrahydro designation indicating partial saturation of the fused cyclohexane-like ring . The compound bears a ketone functional group at the 4-position (molecular formula: C6H7N3O, molecular weight: 137.14 g/mol), which imparts distinct physicochemical properties including hydrogen bonding capability and metal ion coordination potential . Typically appearing as a white to off-white crystalline solid with limited aqueous solubility but good solubility in organic solvents, this scaffold serves as a versatile intermediate for synthesizing more complex molecules and has been explored for diverse applications including potassium channel modulation, metal deactivation, and antifungal agent development .

Why 2,5,6,7-Tetrahydrobenzotriazol-4-one Cannot Be Substituted


Substituting 2,5,6,7-tetrahydrobenzotriazol-4-one with other benzotriazole derivatives is scientifically invalid because this scaffold class exhibits extreme pharmacological divergence based on subtle structural variations. While benzotriazoles as a class are known for diverse activities including corrosion inhibition, antifungal effects, and receptor modulation, the specific substitution pattern on the tetrahydrobenzotriazole core dictates target engagement and functional outcome . Comparative studies on triazolyl-benzotriazole analogs demonstrate that structurally similar compounds bearing only minor substituent modifications (e.g., methyl, methoxy, chloro, fluoro, or trifluoromethyl groups at the 5-position) can exhibit qualitatively different pharmacological profiles, with some modifications enhancing activity while others abolish it entirely [1]. Furthermore, the tetrahydro-saturated cyclohexane-like ring confers conformational flexibility and lipophilicity characteristics absent in fully aromatic benzotriazole counterparts such as 1H-benzotriazole, fundamentally altering bioavailability and target binding kinetics . The evidence presented below demonstrates that small structural changes within this compound class produce large, quantifiable differences in biological performance, making generic substitution scientifically untenable and highlighting the necessity for procurement of this specific tetrahydrobenzotriazol-4-one derivative for applications requiring its unique activity profile.

Differentiating 2,5,6,7-Tetrahydrobenzotriazol-4-one from Analogs


Vasodilator Activity: Triazolyl-Benzotriazoles vs. Benzimidazolones

In comparative pharmacological evaluation using isolated vascular smooth muscle preparations, triazolyl-benzotriazole derivatives (the structural class encompassing the tetrahydrobenzotriazole core) demonstrated higher effectiveness as vasodilators than the corresponding triazolyl-benzimidazolone analogs bearing identical substituents at the 5-position [1]. The study directly compared benzotriazole and benzimidazolone series across multiple substituents (methyl, methoxy, chloro, fluoro, trifluoromethyl), establishing a clear scaffold-level differentiation [1].

Potassium Channel Activation Vascular Pharmacology BKCa Channel Modulators

5-Substituent Effects on BKCa Channel Activation

Within the triazolyl-benzotriazole series, substituent identity at the 5-position critically determines pharmacological activity. The methyl substituent demonstrated superior effectiveness compared to chloro, fluoro, trifluoromethyl, and methoxy groups [1]. However, increasing steric hindrance at this position through introduction of bulkier substituents failed to enhance activity beyond the methyl-substituted baseline, indicating a specific steric and electronic requirement [1]. Furthermore, substitution of the 1,2,3-triazole ring with a 2-hydroxyphenyl moiety (compound 10) produced the only compound in the series showing interesting activity, while 3-aryl-benzotriazin-4-one derivatives (compounds 13a-e) showed reduced activity [1].

BKCa Potassium Channels Structure-Activity Relationship Vasodilator Development

Tetrahydro vs. Aromatic Benzotriazole in Metal Protection

4,5,6,7-Tetrahydro-benzotriazole differs fundamentally from its fully aromatic counterpart (1H-benzotriazole) in metal deactivation applications due to altered metal-binding kinetics and solubility profiles arising from partial ring saturation. Technical specifications indicate that 4,5,6,7-tetrahydro-benzotriazole is optimally used at 0.01% to 10% by weight (preferably 0.1% to 10%) based on the total weight of the functional material, providing a defined formulation window for metal deactivation in functional materials . In contrast, aromatic 1H-benzotriazole is typically used as a general corrosion inhibitor at different concentration ranges due to its distinct metal-binding thermodynamics and water solubility characteristics .

Corrosion Inhibition Metal Deactivation Functional Materials

mGlu5 Positive Allosteric Modulator Activity

A series of tetrahydrobenzotriazoles has been identified and optimized as novel, potent metabotropic glutamate receptor subtype 5 (mGlu5) positive allosteric modulators (PAMs) that improve performance in preclinical cognition models [1]. While specific IC50 or EC50 values for 2,5,6,7-tetrahydrobenzotriazol-4-one itself are not available from this source, the tetrahydrobenzotriazole scaffold class demonstrates mGlu5-selective PAM activity, a pharmacological property not shared by other benzotriazole subclasses such as 1-alkyl-benzotriazole-5-carboxylic acids, which are selective agonists of GPR109b [2]. The allosteric mechanism of action of tetrahydrobenzotriazole-based mGlu5 PAMs has been confirmed across species and in recombinant cell lines [1].

mGlu5 PAM CNS Drug Discovery Cognitive Enhancement

Applications for 2,5,6,7-Tetrahydrobenzotriazol-4-one


BKCa Channel Activator Lead Optimization

Based on direct comparative evidence that triazolyl-benzotriazole derivatives exhibit superior vasodilator effectiveness compared to corresponding benzimidazolone analogs [1], 2,5,6,7-tetrahydrobenzotriazol-4-one should be prioritized as a scaffold starting point for medicinal chemistry programs targeting BKCa potassium channel activation. The established SAR indicating that the methyl substituent at the 5-position provides optimal activity [1] guides subsequent derivatization strategies. This compound class is particularly relevant for cardiovascular therapeutic development, as BKCa channel activators are implicated in vasodilation and have potential applications in hypertension and related vascular disorders.

mGlu5 PAM Discovery for CNS Disorders

Procurement of 2,5,6,7-tetrahydrobenzotriazol-4-one is justified for CNS drug discovery programs focused on mGlu5 receptor modulation, given the validated class-level evidence that tetrahydrobenzotriazoles function as mGlu5-selective positive allosteric modulators with procognitive effects in preclinical models [1]. The allosteric mechanism, confirmed in recombinant cell lines, offers advantages over orthosteric agonists including reduced receptor desensitization and improved subtype selectivity [1]. This scaffold provides a distinct pharmacological profile compared to other benzotriazole derivatives that target entirely different receptors (e.g., GPR109b, 5-HT receptor subtypes) [1][2].

Metal Deactivation in Functional Materials

For industrial applications requiring metal deactivation in functional materials, 4,5,6,7-tetrahydro-benzotriazole should be procured specifically rather than generic benzotriazole alternatives due to its defined optimal concentration range of 0.1-10% by weight [1]. This quantitative formulation window enables precise dosing in polymer additives, lubricants, coatings, and other functional materials where metal ion chelation prevents catalytic degradation [1]. Substitution with aromatic benzotriazole would necessitate re-optimization of the entire formulation due to differing metal-binding thermodynamics and solubility characteristics.

Triazole-Dependent Chemical Probe Development

2,5,6,7-Tetrahydrobenzotriazol-4-one serves as a valuable building block for generating probe molecules to interrogate biological systems where triazole-containing scaffolds engage specific protein targets. The compound's capacity for further functionalization through oxidation, reduction, and substitution chemistry [1] enables creation of diverse derivative libraries for SAR exploration. The distinct physicochemical properties conferred by the tetrahydro-saturated ring—including altered lipophilicity and conformational flexibility compared to aromatic benzotriazoles [1]—make this scaffold particularly useful for optimizing bioavailability and target engagement in chemical probe campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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